
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antitumor properties. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. In the context of antitumor research, sulfonamide-focused libraries have been screened for activity against human cancer cell lines, leading to the identification of compounds with potent cell cycle inhibitory properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. However, the specific synthesis of this compound is not detailed in the provided papers. A related synthesis approach is the addition of a carbamoylsilane to N-sulfonylimines, which affords α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides. This reaction proceeds under catalyst-free conditions and can yield the desired products in good to excellent yields . Although this method does not directly apply to the synthesis of the compound , it provides insight into the type of reactions that are used in the synthesis of related sulfonamide compounds.
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their biological activity. The structure-activity relationship (SAR) studies, such as those conducted with antitumor sulfonamides, help in identifying the essential pharmacophore and drug-sensitive cellular pathways. The molecular structure of sulfonamides like this compound would typically consist of a sulfonyl group attached to an aromatic ring, which is further connected to other functional groups that modulate the compound's biological activity .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including hydrolysis, which can lead to the formation of secondary amides. For example, α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides can be hydrolyzed to form the corresponding α-(N-sulfonyl)amino secondary amides . This type of reaction is relevant for the modification and optimization of sulfonamide derivatives for enhanced biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. While the specific properties of this compound are not provided in the papers, sulfonamides, in general, are known to have varied solubility in water and organic solvents, which can be tailored by modifying their structure .
Applications De Recherche Scientifique
Metabolism and Disposition Studies
Disposition and Metabolism of SB-649868 in Humans : SB-649868, an orexin receptor antagonist, was studied for its metabolism and disposition in humans. The study revealed that elimination occurred mainly via feces, with significant metabolism leading to various metabolites. These findings help understand the drug's pharmacokinetics and potential implications for treating insomnia (Renzulli et al., 2011).
Oncology Research
Phase II Study of CI-921 in Non-Small Cell Lung Cancer : CI-921, a topoisomerase II poison, was evaluated for its efficacy in treating non-small cell lung cancer. Despite its high experimental antitumor activity, the study's outcome suggests the need for further testing to establish its therapeutic potential in various cancer types (Harvey et al., 1991).
Diagnostic Applications
Sigma Receptor Scintigraphy for Breast Cancer Detection : A study on the use of P-(123)I-MBA, a radiolabeled benzamide, for detecting primary breast tumors through sigma receptor binding, demonstrates the potential of benzamides in cancer diagnosis. This innovative approach could enhance non-invasive tumor detection methods (Caveliers et al., 2002).
Neurological Research
Normal IPT and IBZM SPECT in Idiopathic Restless Legs Syndrome : Research investigating the dopamine transporter and receptor density in patients with Restless Legs Syndrome (RLS) using SPECT imaging found normal striatal dopamine transporter and receptor binding in both drug-naive and levodopa-treated patients. This suggests that striatal dopamine dysfunction may not underlie RLS, prompting further investigation into its pathophysiology (Tribl et al., 2001).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-17-3-5-18(6-4-17)30(25,26)23-10-8-15(9-11-23)21(24)22-16-2-7-19-20(14-16)29-13-12-28-19/h2-7,14-15H,8-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFQJWBVRIPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)


![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)
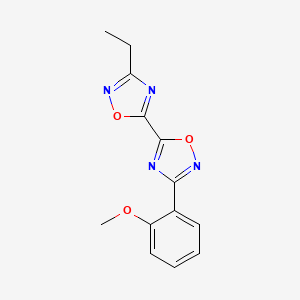
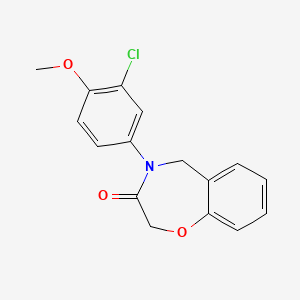
![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)
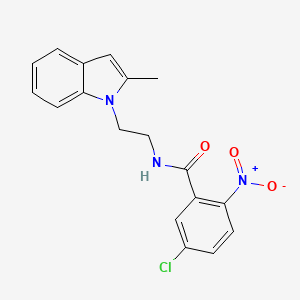
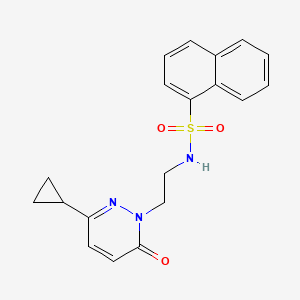
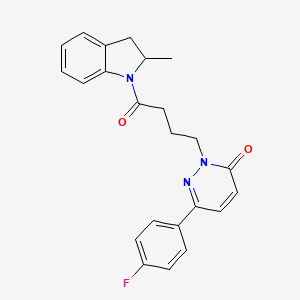


![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)